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Compound of Interest

Compound Name: Tyrphostin AG 112

Cat. No.: B11931776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tyrphostin AG 112, a potent inhibitor of the

Epidermal Growth Factor Receptor (EGFR). While specific quantitative data on its cross-

reactivity with a broad panel of other receptor tyrosine kinases (RTKs) is not extensively

available in public literature, this document outlines the known inhibitory activity of Tyrphostin
AG 112 and provides detailed experimental protocols for researchers to assess its selectivity

profile.

Overview of Tyrphostin AG 112
Tyrphostin AG 112 is a member of the tyrphostin family of compounds, which are known to

inhibit protein tyrosine kinases. It acts as an EGFR phosphorylation inhibitor, making it a

valuable tool for studying EGFR-mediated signaling pathways and a potential starting point for

the development of more selective anticancer agents. Its chemical and physical properties are

summarized below.
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Property Value

IUPAC Name
(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-

diene-1,1,3-tricarbonitrile[1]

Chemical Formula C13H8N4O[1][2]

Molecular Weight 236.23 g/mol [1][2]

Primary Target
Epidermal Growth Factor Receptor (EGFR)[2][3]

[4]

Cross-Reactivity Profile of Tyrphostin AG 112
A comprehensive cross-reactivity profile of Tyrphostin AG 112 against a wide array of receptor

tyrosine kinases, with corresponding IC50 or Ki values, is not readily available in the public

domain. The primary reported activity of Tyrphostin AG 112 is the inhibition of EGFR

phosphorylation[2][3][4].

For context, studies on other tyrphostin derivatives have shown varying degrees of selectivity.

For instance, Tyrphostin AG 1112 demonstrates inhibitory activity against p210bcr-abl (IC50 =

2 µM), EGFR (IC50 = 15 µM), and PDGFR (IC50 = 20 µM). Another compound, Tyrphostin AG

879, is a potent inhibitor of HER2/ErbB2 (IC50 = 1 µM) with significant selectivity over EGFR

and PDGFR[5]. Some potent EGFR inhibitors from the tyrphostin class have been observed to

inhibit the insulin receptor kinase, but at concentrations 100 to 1000 times higher than those

required for EGFR inhibition, suggesting a degree of selectivity[1].

Given the absence of a broad kinase panel screening for Tyrphostin AG 112, researchers are

encouraged to perform their own selectivity profiling to determine its suitability for their specific

experimental needs. The following section provides a detailed protocol for such an

assessment.

Experimental Protocols
This section details a generalized protocol for determining the in vitro cross-reactivity of

Tyrphostin AG 112 against a panel of receptor tyrosine kinases.

In Vitro Kinase Inhibition Assay
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This assay is designed to measure the ability of Tyrphostin AG 112 to inhibit the activity of

various receptor tyrosine kinases. The protocol is based on a standard radiometric or

fluorescence-based assay format.

Materials:

Recombinant human receptor tyrosine kinases (e.g., EGFR, HER2, VEGFR2, PDGFRβ,

FGFR1, InsR)

Tyrphostin AG 112 (stock solution in DMSO)

ATP (Adenosine Triphosphate), [γ-32P]ATP or fluorescently-labeled ATP analog

Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

96-well or 384-well assay plates

Phosphocellulose paper or other capture membrane (for radiometric assay)

Scintillation counter or fluorescence plate reader

Stop solution (e.g., 75 mM phosphoric acid for radiometric assay; EDTA solution for

fluorescence-based assays)

Procedure:

Prepare Kinase Reactions:

In each well of the assay plate, add the kinase reaction buffer.

Add the specific recombinant receptor tyrosine kinase to each well.

Add the substrate peptide or protein.

Add Inhibitor:
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Prepare serial dilutions of Tyrphostin AG 112 in DMSO. A typical concentration range to

test would be from 0.01 µM to 100 µM.

Add the diluted Tyrphostin AG 112 or DMSO (as a vehicle control) to the appropriate

wells.

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

Initiate Kinase Reaction:

Prepare a solution of ATP and [γ-32P]ATP (or fluorescent ATP analog) in kinase reaction

buffer. The final ATP concentration should be at or near the Km for each specific kinase.

Add the ATP solution to each well to start the reaction.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop Reaction and Detect Signal:

For Radiometric Assay:

Add the stop solution to terminate the reaction.

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

Wash the paper multiple times with phosphoric acid to remove unincorporated

[γ-32P]ATP.

Measure the radioactivity of each spot using a scintillation counter.

For Fluorescence-Based Assay:

Add the stop solution containing EDTA.

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate

excitation and emission wavelengths.

Data Analysis:
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Calculate the percentage of kinase activity for each Tyrphostin AG 112 concentration

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by

50%) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding

to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity.

This leads to autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating

docking sites for various signaling proteins and initiating downstream signaling cascades that

regulate cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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